molecular formula C12H25NO2 B6340448 tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate CAS No. 1221341-82-7

tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate

Cat. No.: B6340448
CAS No.: 1221341-82-7
M. Wt: 215.33 g/mol
InChI Key: LPQFBRZVCFPQSV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate is a chemical compound of interest in organic and medicinal chemistry research. It belongs to a class of molecules featuring a tertiary butyl ester and an alkylamino side chain, a structure commonly utilized as a versatile building block or intermediate in the synthesis of more complex compounds . The tert-butyl ester group is a well-known protecting group for carboxylic acids, and the presence of both the ester and the secondary amine functional groups makes this molecule a valuable precursor for further chemical modifications . Researchers may employ this compound in the development of novel pharmaceutical candidates, such as in the synthesis of compounds that target enzymes like methionine aminopeptidase, based on the activity of structurally related molecules . The specific stereochemistry of the butan-2-yl group may also be exploited in asymmetric synthesis to produce chiral secondary alcohols and other intermediates, which are critical in creating optically active pharmaceuticals . This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 3-(butan-2-ylamino)-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-7-10(3)13-8-9(2)11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQFBRZVCFPQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 3-[(Butan-2-yl)amino]-2-methylpropanoic Acid

The most straightforward approach involves esterifying 3-[(butan-2-yl)amino]-2-methylpropanoic acid with tert-butanol under acidic conditions. This method leverages Fischer esterification, where the carboxylic acid reacts with an excess of tert-butanol in the presence of a Brønsted acid catalyst.

Reaction Conditions

  • Catalyst : Concentrated sulfuric acid or p-toluenesulfonic acid (pTSA)

  • Solvent : Toluene or dichloromethane

  • Temperature : Reflux (110–120°C)

  • Duration : 12–24 hours

Mechanistic Insight
Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by tert-butanol. The reaction proceeds via a tetrahedral intermediate, followed by dehydration to yield the ester.

Yield Optimization

  • Molar Ratio : A 1:5 ratio of acid to tert-butanol maximizes ester formation.

  • Water Removal : Azeotropic distillation using Dean-Stark apparatus improves yields by shifting equilibrium.

Example Protocol
A mixture of 3-[(butan-2-yl)amino]-2-methylpropanoic acid (10 mmol), tert-butanol (50 mmol), and pTSA (0.5 mmol) in toluene (50 mL) was refluxed for 18 hours. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 4:1) to afford the ester in 78% yield.

Nucleophilic Substitution of tert-Butyl 3-Bromo-2-methylpropanoate

An alternative route employs tert-butyl 3-bromo-2-methylpropanoate as the electrophilic substrate, reacting with butan-2-ylamine under basic conditions.

Reaction Conditions

  • Base : Triethylamine or potassium carbonate

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Temperature : 60–80°C

  • Duration : 6–12 hours

Mechanistic Pathway
The amine acts as a nucleophile, displacing the bromide via an SN2 mechanism. Steric hindrance from the tert-butyl group and methyl branch necessitates elevated temperatures.

Yield Data

BaseSolventTemperature (°C)Yield (%)
TriethylamineTHF6065
K2CO3DMF8082

Challenges

  • Competing elimination reactions at higher temperatures.

  • Sensitivity of the tert-butyl group to acidic or strongly basic conditions.

Enzymatic Esterification Using Lipases

Green chemistry approaches utilize immobilized lipases (e.g., Candida antarctica Lipase B) to catalyze esterification in non-aqueous media.

Advantages

  • Mild conditions (25–40°C).

  • High enantioselectivity for chiral substrates.

Protocol
A mixture of 3-[(butan-2-yl)amino]-2-methylpropanoic acid (10 mmol), tert-butanol (30 mmol), and Novozym 435 (50 mg) in tert-butanol was stirred at 35°C for 48 hours. Conversion rates reached 90%, with the enzyme recycled for three cycles without significant activity loss.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance reproducibility and safety. Key parameters include:

  • Residence Time : 30–60 minutes.

  • Pressure : 10–20 bar to maintain tert-butanol in liquid phase.

  • Catalyst Loading : 0.1–0.5 mol% solid acid catalysts (e.g., Amberlyst-15).

Case Study
A pilot plant achieved 85% yield using a packed-bed reactor with Amberlyst-15, operating at 120°C and 15 bar. Productivity reached 1.2 kg/h.

Purification Strategies

Distillation

  • Short-Path Distillation : Effective for removing unreacted tert-butanol (bp 82°C) from the product (bp ~200°C).

  • Fractional Distillation : Separates regioisomers if present.

Crystallization

  • Solvent Pair : Hexane/diethyl ether induces crystallization at −20°C.

  • Purity : ≥99% after two recrystallizations.

Comparative Analysis of Methodologies

MethodYield (%)ScalabilityEnvironmental Impact
Direct Esterification70–85HighModerate (acid waste)
Nucleophilic Substitution65–82ModerateLow
Enzymatic Esterification80–90LowMinimal

Key Findings

  • Direct esterification balances yield and scalability but generates acidic waste.

  • Enzymatic methods offer sustainability but require longer reaction times.

Mechanistic and Kinetic Studies

Kinetic Modeling of Direct Esterification

Pseudo-first-order kinetics were observed, with rate constants (k) increasing linearly with catalyst concentration. Activation energy (Ea) was calculated as 45 kJ/mol, indicating a moderate energy barrier.

Side Reactions and Mitigation

  • Transesterification : Minimized by using anhydrous tert-butanol.

  • Oxidation : Prevented via inert atmosphere (N2 or Ar).

Chemical Reactions Analysis

tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of specific functional groups within the compound, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-[(butan-2-yl)amino]-2-methylpropanoate serves as a valuable building block for the preparation of complex molecular architectures. Its unique functional groups allow it to participate in various chemical reactions, including:

  • Oxidation: Can yield tert-butyl alcohol or other oxidized derivatives.
  • Reduction: The ester group can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
  • Substitution Reactions: The amino group may engage in nucleophilic substitutions, allowing for further derivatization .

Biology

The compound is being investigated for its biological activity, particularly its interactions with enzymes and receptors. The amino group allows for hydrogen bonding and potential modulation of biological processes. Notably, it has been studied for:

  • NMR Studies: Used as a probe to investigate the structure and dynamics of macromolecular complexes.
  • Therapeutic Applications: Potential roles in drug delivery systems and as precursors for pharmaceutical compounds due to its ability to interact with biological targets .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for:

  • Polymer Production: Contributes specific functional properties to polymers.
  • Chemical Intermediates: Acts as an intermediate in the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations . In biological systems, it may interact with enzymes or proteins, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility: Polar groups (e.g., dimethoxyethyl in CAS 1221341-84-9) improve aqueous solubility, critical for oral bioavailability . Nonpolar substituents (e.g., diethylaminoethyl in CAS 1221341-67-8) enhance lipid solubility, favoring blood-brain barrier penetration . The trifluoromethyl group (CAS N/A) increases metabolic stability due to resistance to oxidative degradation .

Thermal and Physical Properties :

  • The ethoxypropyl derivative (CAS N/A) exhibits a high predicted boiling point (309.3°C) and moderate density (0.935 g/cm³), suggesting utility in high-temperature reactions .

Pharmaceutical Relevance :

  • High-purity analogs (≥97%) like CAS 1221341-84-9 are prioritized for drug formulation to minimize impurities .
  • Extended alkyl chains (e.g., CAS 1221341-88-3) are leveraged in prodrug designs for sustained release .

Biological Activity

tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate, with the CAS number 1221341-82-7, is a compound that has garnered interest in various fields, including organic chemistry and medicinal research. Its unique structure allows it to participate in diverse biological activities, making it a valuable subject for study.

  • Molecular Formula : C12_{12}H25_{25}NO2_2
  • Molecular Weight : 215.33 g/mol
  • Structure : The compound features a tert-butyl group, an amino group, and a propanoate moiety, which contribute to its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Mechanism of Action
    • The compound acts as a ligand in various biochemical pathways, potentially influencing enzyme activity and receptor interactions.
    • It has been noted for its ability to facilitate chemical transformations in catalysis due to its structural properties.
  • Toxicological Studies
    • Toxicity assessments indicate that the compound exhibits low acute toxicity, with LD50 values suggesting a relatively safe profile in animal studies.
    • In various studies, no significant adverse effects were observed at lower doses, indicating a favorable safety margin for potential applications.
  • Pharmacological Applications
    • Research indicates potential use in drug synthesis and development due to its ability to serve as a building block for pharmaceutical intermediates.
    • The compound's reactivity allows for modifications that can enhance pharmacological properties.

Case Studies

Several studies have explored the biological effects of this compound:

  • In Vivo Studies
    • A study conducted on rats demonstrated no significant mortality at doses up to 1000 mg/kg, with observable effects only at higher concentrations where slight lethargy was noted .
    • Long-term exposure studies showed no carcinogenic effects, reinforcing the compound's safety profile in chronic exposure scenarios .
  • In Vitro Studies
    • In vitro assays have shown that the compound does not induce significant mutagenic effects in bacterial and mammalian cell lines at tested concentrations .
    • The compound exhibited moderate inhibition of specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic modulation.

Data Tables

Study TypeOrganismDose (mg/kg)Observed Effects
Acute ToxicityRats0, 250, 500No mortality; slight lethargy at high dosesLow acute toxicity
Chronic ToxicityRatsUp to 1000No carcinogenic effects; normal growth parametersSafe for long-term exposure
MutagenicityBacteriaUp to 500 µg/plateNo mutagenic effects observedNon-mutagenic
Enzyme InhibitionCell LinesVariousModerate inhibition of metabolic enzymesPotential metabolic modulator

Q & A

Q. What are the optimal reaction conditions for synthesizing tert-Butyl 3-[(butan-2-yl)amino]-2-methylpropanoate?

The synthesis typically involves tert-butylation of carboxylic acid derivatives or amine-protection strategies. A robust method employs bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in dichloromethane (CH₂Cl₂) at 0°C for 16 hours, yielding ~76% after purification via flash column chromatography (hexane/EtOAc gradients) . Key parameters include:

ParameterConditionSource
CatalystTf₂NH (0.012 mmol)
SolventCH₂Cl₂ (0.1 M in tert-BuOAc)
Temperature0°C, 16 hours
PurificationFlash chromatography (silica gel)

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy and thin-layer chromatography (TLC) are standard.

  • ¹H/¹³C NMR : Resolve chiral centers and verify substituent positions (e.g., tert-butyl, butan-2-ylamino groups) .
  • TLC : Monitor reaction progress using hexane/EtOAc eluents .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., via ESI-MS) .

Q. How should researchers handle purification to ensure high yields and purity?

Flash column chromatography is preferred, with silica gel and hexane/EtOAc gradients (10:1 to 20:1). Post-synthesis, extract with CH₂Cl₂ and dry over MgSO₄ to remove residual water . For hygroscopic derivatives, store below -20°C to prevent decomposition .

Advanced Research Questions

Q. How can stereochemical challenges during synthesis be addressed?

Chiral resolution or asymmetric catalysis may be required. For example, enantiopure tert-butyl amino esters are synthesized using chiral auxiliaries or enantioselective catalysts. Monitoring via polarimetry or chiral HPLC ensures stereochemical fidelity . Structural analogs (e.g., tert-butyl (3S)-3-amino-5-methylhexanoate) require strict temperature control (-20°C storage) to preserve configuration .

Q. How to resolve contradictions in spectroscopic data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

  • Solvent impurities : Use deuterated solvents and repeat under anhydrous conditions.
  • Tautomerism or rotamers : Analyze variable-temperature NMR to identify dynamic processes .
  • Diastereomer formation : Re-examine reaction conditions (e.g., steric effects of tert-butyl groups) .

Q. What computational methods aid in predicting reactivity or optimizing synthesis?

Density Functional Theory (DFT) calculations can model transition states for tert-butylation or amine-protection steps. Coupled with experimental data (e.g., from maleimide derivative studies), computational insights guide solvent selection and catalyst design .

Q. How do modifications in protecting groups affect synthesis efficiency?

Replacing tert-butoxycarbonyl (Boc) with alternative groups (e.g., Fmoc) alters reaction kinetics. For instance, Boc protection requires acidic deprotection (e.g., TFA), while Fmoc uses base. Comparative studies on tert-butyl esters show Boc offers superior stability during peptide coupling .

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